(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol
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Overview
Description
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol is a chemical compound belonging to the class of oxanes It is characterized by the presence of an ethenyl group and a hydroxyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,6-trimethyl-4H-pyran-4-one and ethenyl magnesium bromide.
Grignard Reaction: The ethenyl magnesium bromide is reacted with 2,2,6-trimethyl-4H-pyran-4-one under anhydrous conditions to form the intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.
Purification: Employing techniques such as distillation or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-ethenyl-2,2,6-trimethyloxan-3-one.
Reduction: Formation of 6-ethyl-2,2,6-trimethyloxan-3-ol.
Substitution: Formation of various substituted oxanes depending on the reagent used.
Scientific Research Applications
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the oxane ring and functional groups.
Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(3S,6R)-6-ethenyl-2,2,6-trimethyloxan-3-ol: A stereoisomer with different spatial arrangement.
6-ethenyl-2,2,6-trimethyloxan-3-one: An oxidized derivative.
6-ethyl-2,2,6-trimethyloxan-3-ol: A reduced derivative.
Uniqueness
Structural Features: The specific stereochemistry of (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol imparts unique properties.
Reactivity: The presence of both ethenyl and hydroxyl groups allows for diverse chemical reactions.
Properties
CAS No. |
14009-71-3 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m0/s1 |
InChI Key |
BCTBAGTXFYWYMW-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](C(O1)(C)C)O)C=C |
Canonical SMILES |
CC1(C(CCC(O1)(C)C=C)O)C |
Origin of Product |
United States |
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